Cas no 778-73-4 (6-fluoro-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indol-1-one)
![6-fluoro-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indol-1-one structure](https://ja.kuujia.com/scimg/cas/778-73-4x500.png)
6-fluoro-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indol-1-one 化学的及び物理的性質
名前と識別子
-
- 6-fluoro-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indol-1-one
- 6-fluoro-2,3,4,9-tetrahydro-β-carbolin-1-one
- 6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one
- AKOS024170941
- 6-fluoro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one
- 5L-904
- 778-73-4
- Oprea1_236892
- SCHEMBL6236970
- 6-fluoro-2H,3H,4H,9H-pyrido[3,4-b]indol-1-one
-
- インチ: InChI=1S/C11H9FN2O/c12-6-1-2-9-8(5-6)7-3-4-13-11(15)10(7)14-9/h1-2,5,14H,3-4H2,(H,13,15)
- InChIKey: IQEUTWXTWBFKSV-UHFFFAOYSA-N
- SMILES: C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)F
計算された属性
- 精确分子量: 204.06997
- 同位素质量: 204.06989108g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 0
- 複雑さ: 284
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 44.9Ų
じっけんとくせい
- PSA: 44.89
6-fluoro-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indol-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1564772-1g |
6-Fluoro-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one |
778-73-4 | 98% | 1g |
¥3264.00 | 2024-07-28 |
6-fluoro-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indol-1-one 関連文献
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
6-fluoro-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indol-1-oneに関する追加情報
Introduction to 6-Fluoro-2,3,4,9-Tetrahydro-1H-Pyrido[3,4-b]Indol-1-One and Its Significance in Modern Chemical Biology
The compound with the CAS number 778-73-4 is a fundamental reference point in the realm of chemical synthesis and pharmaceutical development. However, the focus of this discussion is on the more specialized molecule, 6-fluoro-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indol-1-one, a compound that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery.
6-fluoro-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indol-1-one is a heterocyclic organic compound belonging to the pyridoindole class. This class of compounds is renowned for its broad spectrum of biological activities and has been extensively studied for potential therapeutic applications. The presence of a fluorine atom at the 6-position enhances the molecule's pharmacological properties, making it an attractive scaffold for drug design.
The structural framework of 6-fluoro-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indol-1-one consists of a fused indole ring system with a tetrahydropyridine moiety. This unique configuration imparts specific steric and electronic properties that are conducive to interactions with biological targets. The fluorine substituent not only influences the molecule's metabolic stability but also modulates its binding affinity to various enzymes and receptors.
In recent years, there has been a surge in research focusing on the development of novel therapeutic agents derived from pyridoindole derivatives. One of the most compelling aspects of 6-fluoro-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indol-1-one is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its structural features to develop molecules with enhanced efficacy and reduced side effects.
A notable area of investigation has been its application in the treatment of neurological disorders. The indole core is known to interact with serotonin receptors, which are critical in regulating mood and cognitive functions. The fluorinated derivative has shown promise in preclinical studies as a potential treatment for conditions such as depression and anxiety. The enhanced binding affinity and metabolic stability provided by the fluorine atom make it a superior candidate for further development.
The role of fluorine in medicinal chemistry cannot be overstated. It has been instrumental in the development of numerous blockbuster drugs due to its ability to improve pharmacokinetic properties such as bioavailability and half-life. In the case of 6-fluoro-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indol-1-one, the fluorine atom at the 6-position contributes to its selectivity for specific biological targets while minimizing off-target effects.
Recent advancements in synthetic methodologies have further facilitated the exploration of this compound's potential. Techniques such as transition metal-catalyzed cross-coupling reactions have enabled the efficient construction of complex pyridoindole derivatives. These methods have not only streamlined the synthesis process but also allowed for greater structural diversity, opening up new avenues for drug discovery.
The impact of computational chemistry on the development of novel compounds like 6-fluoro-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indol-1-one cannot be ignored. Molecular modeling and virtual screening techniques have become indispensable tools in identifying lead compounds with high affinity for biological targets. These computational approaches have significantly reduced the time and cost associated with traditional high-throughput screening methods.
In conclusion, 6-fluoro-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indol-1-one represents a promising scaffold for the development of novel therapeutic agents. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further investigation. As research continues to uncover new applications for this compound and related derivatives, it is likely that we will see significant advancements in treating various diseases and improving patient outcomes.
778-73-4 (6-fluoro-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indol-1-one) Related Products
- 868273-09-0(N-(4-(Dimethylamino)phenethyl)-3-ethyl-5-fluoro-1H-indole-2-carboxamide)
- 1261845-91-3(3,6-Dimethyl-2-(4-(trifluoromethyl)phenyl)pyridine)
- 2228917-61-9(2-(2,3,4,5-tetrafluorophenyl)ethane-1-sulfonyl chloride)
- 1261810-07-4(Dimethyl-[3-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-amine)
- 1017209-93-6(4-(4-fluoro-3-methylphenyl)butan-2-one)
- 1041528-64-6(5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid)
- 4103-10-0(4-Cyclooctene-1-carboxylic acid)
- 2197736-28-8(3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole)
- 2171678-96-7(2-{N-2-(dimethylamino)ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido}acetic acid)
- 1806199-47-2(Ethyl 3-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate)
